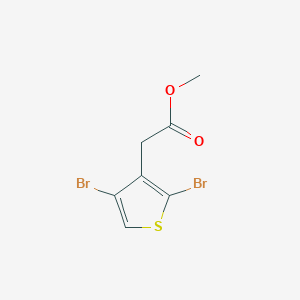

Methyl (2,4-dibromothien-3-yl)acetate

Description

Structurally, it consists of a thiophene ring substituted with two bromine atoms at the 2- and 4-positions and an acetoxymethyl group at the 3-position. This compound’s reactivity and physical properties are influenced by the electron-withdrawing bromine atoms and the ester functional group, which may enhance its utility in cross-coupling reactions or as a building block for complex molecules.

Properties

Molecular Formula |

C7H6Br2O2S |

|---|---|

Molecular Weight |

314.00 g/mol |

IUPAC Name |

methyl 2-(2,4-dibromothiophen-3-yl)acetate |

InChI |

InChI=1S/C7H6Br2O2S/c1-11-6(10)2-4-5(8)3-12-7(4)9/h3H,2H2,1H3 |

InChI Key |

VCKGWFPWDUKUCC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(SC=C1Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis draws parallels between Methyl (2,4-dibromothien-3-yl)acetate and related compounds, primarily methyl acetate and other esters, based on the available evidence. Key differences arise from the brominated thiophene moiety, which impacts molecular weight, polarity, and reactivity.

Structural and Functional Comparisons

- Methyl Acetate : A simple ester (CH₃COOCH₃) widely used as a solvent in coatings, adhesives, and flavoring agents . Its low molecular weight (74.08 g/mol) and high volatility (boiling point: 57°C) make it suitable for industrial applications requiring rapid evaporation .

- Ethyl Acetate : Larger ester (CH₃COOCH₂CH₃) with a higher boiling point (77°C) and slightly lower polarity than methyl acetate, often used in pharmaceuticals and food additives .

- Benzyl Acetate : An aromatic ester (CH₃COOCH₂C₆H₅) with a floral odor, used in perfumery. Its benzene ring increases hydrophobicity and stability .

- Bromine atoms may also enhance halogen bonding, affecting solubility and crystallinity.

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.